Cytidine Diphosphate Ethanolamine (CDPEA)
Description
Cytidine Diphosphate Ethanolamine (CDPEA), also termed CDP-ethanolamine, is a nucleotide-derived intermediate in the Kennedy pathway (or CDP-ethanolamine pathway), which is essential for the de novo biosynthesis of phosphatidylethanolamine (PE) in eukaryotic cells . PE is a critical phospholipid for membrane structure, autophagy, and cell signaling . The Kennedy pathway involves three enzymatic steps:
Phosphorylation: Ethanolamine is phosphorylated by ethanolamine kinases (ETNK1 or ETNK2) to form phosphoethanolamine .
Cytidylylation: Phosphoethanolamine reacts with CTP via ethanolamine-phosphate cytidylyltransferase (PCYT2) to generate CDPEA .
Transfer: Ethanolamine phosphotransferase (EPT1/SELENOI) transfers the phosphoethanolamine moiety from CDPEA to diacylglycerol (DAG), yielding PE .
CDPEA synthesis is compartmentalized in the endoplasmic reticulum (ER) and is dynamically regulated by substrate availability and enzyme expression . Its pathway is distinct from the mitochondrial phosphatidylserine decarboxylation route for PE synthesis .
Properties
CAS No. |
3038-18-8 |
|---|---|
Molecular Formula |
C11H20N4O11P2 |
Molecular Weight |
446.25 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
Enzyme Sources and Reaction Mechanism
The enzyme ECT (EC 2.7.7.14) catalyzes the transfer of a cytidine monophosphate (CMP) group from cytidine triphosphate (CTP) to phosphoethanolamine, forming CDPEA and pyrophosphate. Early work isolated ECT from rat liver cytosol, achieving a reaction yield of 85–90% under optimized conditions. The reaction proceeds as follows:
Recent studies have identified microbial sources of ECT, such as Saccharomyces cerevisiae and Escherichia coli, enabling scalable production through recombinant DNA technology.
Optimization of Reaction Conditions
Key parameters influencing enzymatic synthesis include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 7.5–8.5 | < 7.5 reduces enzyme activity |
| Temperature | 37°C | Higher temps denature ECT |
| CTP Concentration | 5–10 mM | Substrate inhibition >15 mM |
| Mg²⁺ Concentration | 5 mM | Essential for cofactor binding |
The inclusion of phosphatase inhibitors (e.g., sodium fluoride) prevents CDPEA degradation, while dialysis of enzyme extracts removes endogenous inhibitors.
Yield and Purification
Enzymatic synthesis typically achieves 90–95% conversion efficiency when using purified ECT. Post-reaction purification involves:
-
Ion-exchange chromatography (DEAE-cellulose column, pH 5.0)
-
Ethanol precipitation (3:1 v/v ethanol:aqueous solution)
-
Lyophilization for long-term storage
Labeled CDPEA (e.g., ¹⁴C-ethanolamine or ³²P-CDPEA) can be synthesized by substituting radiolabeled substrates, facilitating tracer studies in lipid metabolism.
Chemical Synthesis of CDPEA
Chemical methods, though historically significant, face challenges in regioselectivity and yield. The primary approach involves coupling cytidine monophosphate (CMP) with phosphoethanolamine through activating agents.
Step-wise Chemical Reactions
The synthesis proceeds via three stages:
-
CMP Activation :
CMP is treated with dicyclohexylcarbodiimide (DCC) in anhydrous pyridine to form the morpholidate intermediate: -
Phosphoethanolamine Coupling :
The morpholidate reacts with phosphoethanolamine in tetrahydrofuran (THF): -
Deprotection :
Protecting groups (e.g., benzyl on phosphate) are removed via hydrogenolysis.
Challenges and Limitations
-
Low Yield : Multi-step synthesis typically yields 30–40% due to side reactions.
-
Regioselectivity : Unwanted phosphorylation at the 2'- or 3'-OH of ribose occurs without protecting groups.
-
Cost : High-purity reagents and anhydrous conditions increase production costs.
Industrial Production of CDPEA
Industrial-scale CDPEA production employs metabolically engineered microorganisms to bypass chemical synthesis limitations.
Microbial Fermentation
Yarrowia lipolytica and Candida oleaginosus strains engineered to overexpress ECT and ethanolamine kinase achieve CDPEA titers of 12–15 g/L in bioreactors. Key fermentation parameters include:
| Condition | Optimal Setting |
|---|---|
| Carbon Source | Glucose (40 g/L) |
| Nitrogen Source | Ammonium sulfate (5 g/L) |
| Dissolved Oxygen | 30–40% saturation |
| pH | 6.8–7.2 |
Metabolic Engineering Strategies
-
Promoter Engineering : Strong constitutive promoters (e.g., TEF1) drive ECT expression.
-
Cofactor Recycling : NADPH regeneration systems enhance CTP availability.
-
Downregulation of Catabolic Pathways : Deleting CTPase prevents CDPEA degradation.
Comparative Analysis of Preparation Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |
|---|---|---|---|---|
| Enzymatic (Rat ECT) | 90–95 | 99 | Moderate | 1200 |
| Chemical Synthesis | 30–40 | 85 | Low | 4500 |
| Microbial Fermentation | 70–80 | 95 | High | 300 |
Key Findings :
-
Enzymatic synthesis offers the highest purity but requires expensive enzyme purification.
-
Microbial fermentation balances cost and scalability, making it ideal for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cytidine Diphosphate Ethanolamine primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in substitution reactions where the ethanolamine group is replaced by other functional groups.
Common Reagents and Conditions
The common reagents used in the reactions involving Cytidine Diphosphate Ethanolamine include cytidine triphosphate, ethanolamine phosphate, and various enzymes such as ethanolaminephosphate cytidylyltransferase. These reactions typically occur under mild, aqueous conditions that mimic the physiological environment .
Major Products Formed
The major product formed from the reaction of Cytidine Diphosphate Ethanolamine is phosphatidylethanolamine, a vital phospholipid in cell membranes. This product is essential for various cellular processes, including membrane fusion and signaling .
Scientific Research Applications
Chemistry
Synthesis of Phospholipids
CDPEA is utilized as a precursor in synthesizing various phospholipids, which are vital for cell membrane structure and function. It aids in creating complex molecules essential for cellular integrity.
Biology
Membrane Dynamics
Research involving CDPEA has provided insights into membrane dynamics and cellular processes. It is crucial for studying how membranes maintain their structure and function under various physiological conditions.
Medicine
Neuroprotective Effects
CDPEA has been investigated for its potential neuroprotective properties, particularly in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its role in maintaining membrane integrity is believed to contribute to neuronal health.
Industrial Applications
Lipid-Based Delivery Systems
In pharmaceutical industries, CDPEA is used to produce liposomes and other lipid-based delivery systems. These systems enhance the bioavailability of drugs by improving their solubility and stability.
Case Study 1: Neuroprotection
A study examined the effects of CDPEA on neuronal cultures exposed to oxidative stress. Results indicated that CDPEA treatment significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential application in neuroprotective therapies .
Case Study 2: Membrane Composition
Research on cell lines demonstrated that supplementation with CDPEA altered the lipid composition of cell membranes, enhancing fluidity and functionality. This study highlights its importance in membrane biology .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Precursor for phospholipid synthesis | Essential for membrane integrity |
| Biology | Role in membrane dynamics | Affects cellular signaling pathways |
| Medicine | Potential neuroprotective agent | Reduces oxidative stress-induced damage |
| Industry | Production of lipid-based drug delivery systems | Enhances drug solubility and stability |
Mechanism of Action
Cytidine Diphosphate Ethanolamine exerts its effects by participating in the Kennedy pathway, where it acts as a substrate for the synthesis of phosphatidylethanolamine. This pathway involves the transfer of the cytidine diphosphate group to ethanolamine phosphate, forming Cytidine Diphosphate Ethanolamine, which is then converted to phosphatidylethanolamine. This process is crucial for maintaining membrane integrity and function .
Comparison with Similar Compounds
Structural and Enzymatic Differences
| Parameter | CDPEA | CDP-Choline |
|---|---|---|
| Head Group | Ethanolamine | Choline |
| Final Phospholipid | Phosphatidylethanolamine (PE) | Phosphatidylcholine (PC) |
| Kinase Enzyme | ETNK1, ETNK2 | Choline kinase (CKI) |
| Cytidylyltransferase | PCYT2 | CCT (CTP:phosphocholine cytidylyltransferase) |
| Phosphotransferase | EPT1/SELENOI | CPT (Choline phosphotransferase) |
CDPEA and CDP-choline share the same CTP-dependent cytidylyltransferase activation step but utilize distinct kinases and transferases . For example, ETNK1/2 phosphorylates ethanolamine, while CKI acts on choline .
Regulatory Differences
- Substrate Competition: Ethanolamine and choline compete for phosphorylation and cytidylylation enzymes, creating metabolic cross-talk .
- Tissue-Specific Expression : ETNK2 is highly expressed in primary Leydig cells (90.5 CPM) but suppressed in MA-10 cells (0.29 CPM), whereas ETNK1 compensates in the latter . In contrast, CCT is ubiquitously expressed for PC synthesis .
Comparison with Other CDP-Linked Compounds
CDP-Diacylglycerol
- Function: Precursor for phosphatidylinositol (PI) and cardiolipin synthesis.
- Divergence: Unlike CDPEA and CDP-choline, CDP-diacylglycerol incorporates glycerol-phosphate rather than ethanolamine or choline .
CDP-Glycerol
Research Findings and Data Highlights
Key Studies on CDPEA
- Immune Regulation: In vivo CRISPR screens identified ETNK1, PCYT2, and SELENOI as essential for TFH cell differentiation via CXCR5 modulation .
- Enzyme Dynamics : ETNK1 expression in MA-10 cells (143.8 CPM) compensates for low ETNK2 (0.29 CPM), ensuring CDPEA synthesis .
Biological Activity
Cytidine Diphosphate Ethanolamine (CDPEA) is a crucial intermediate in the biosynthesis of phosphatidylethanolamine, a key phospholipid found in cellular membranes. This article explores the biological activity of CDPEA, its metabolic pathways, and its physiological significance, supported by relevant data tables and case studies.
Overview of CDPEA
CDPEA is synthesized from cytidine triphosphate (CTP) and ethanolamine phosphate through the action of ethanolamine-phosphate cytidylyltransferase, a rate-limiting enzyme in the Kennedy pathway for phosphatidylethanolamine synthesis. The molecular formula for CDPEA is with a molecular weight of 446.25 g/mol .
Metabolic Pathways
The primary metabolic pathway involving CDPEA is the Kennedy pathway , which leads to the formation of phosphatidylethanolamine (PtdEtn). This process is vital for maintaining cellular membrane integrity and function.
Key Enzymatic Reactions
-
Formation of CDPEA :
- Enzyme : Ethanolamine-phosphate cytidylyltransferase (PCYT2)
-
Conversion to Phosphatidylethanolamine :
- Enzyme : Ethanolaminephosphotransferase (EPT1)
Biological Functions
CDPEA plays several critical roles in biological systems:
- Membrane Biogenesis : It is essential for the synthesis of phosphatidylethanolamine, which constitutes a significant portion of cellular membranes.
- Signal Transduction : Phosphatidylethanolamine is involved in various signaling pathways, influencing cellular responses to external stimuli.
- Energy Metabolism : It contributes to mitochondrial function and energy production by facilitating the formation of cardiolipin, a lipid crucial for mitochondrial membranes.
1. Muscle Insulin Sensitivity
A study investigated the role of CDP-ethanolamine in skeletal muscle and its impact on insulin sensitivity. Researchers disrupted phosphatidylethanolamine synthesis in muscle-specific ECT knockout mice. Results showed increased diacylglycerol levels but enhanced mitochondrial biogenesis and oxidative capacity, challenging previous assumptions about diacylglycerol's role in insulin resistance .
2. Hepatoma Analysis
In hepatoma cells, CDPEA levels were found to be significantly elevated compared to normal liver tissue. This suggests a potential role for CDPEA in cancer metabolism and highlights its importance in pathological conditions .
Enzymatic Reactions Involving CDPEA
| Reaction | Enzyme | Product |
|---|---|---|
| CTP + O-Phosphoethanolamine → CDP-ethanolamine + Pyrophosphate | PCYT2 | CDP-ethanolamine |
| CDP-ethanolamine + 1,2-diacylglycerol → Cytidine monophosphate + Phosphatidylethanolamine | EPT1 | Phosphatidylethanolamine |
Comparison of Phosphatidylethanolamine Synthesis Pathways
| Pathway | Main Enzyme | Key Products | Contribution to PtdEtn Synthesis |
|---|---|---|---|
| Kennedy Pathway | PCYT2 | PtdEtn | Major contributor |
| Decarboxylation Pathway | Phosphatidylserine decarboxylase | PtdEtn | Minor contributor |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended to investigate CDPEA’s role in phosphatidylethanolamine biosynthesis?
- Methodological Answer : Use isotopic labeling (e.g., ³²P or ¹⁴C-ethanolamine) to trace CDPEA incorporation into phosphatidylethanolamine (PE) in in vitro assays. Combine this with enzyme activity assays for ethanolamine phosphotransferase (EPT), which catalyzes the final step of PE synthesis. Validate via thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify intermediates .
- Key Variables :
- Independent: Concentration of CDPEA, pH, temperature, cofactors (e.g., Mg²⁺).
- Dependent: PE synthesis rate, enzyme kinetics (Km, Vmax).
Q. How can researchers optimize the detection of CDPEA in cellular extracts?
- Methodological Answer : Employ LC-MS with electrospray ionization (ESI) in negative ion mode, paired with hydrophilic interaction liquid chromatography (HILIC) columns. Include internal standards (e.g., deuterated CDPEA) to correct for matrix effects. Validate detection limits via spike-recovery experiments in cell lysates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
